5'-(N-Cyclopropyl)carboxamidoadenosine
Overview
Description
5'-(N-Cyclopropyl)carboxamidoadenosine is a complex organic compound with significant potential in various scientific fields. This compound features a purine base attached to a tetrahydrofuran ring, making it structurally unique and functionally versatile.
Mechanism of Action
Target of Action
5’-(N-Cyclopropyl)carboxamidoadenosine, also known as (2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-N-cyclopropyl-3,4-dihydroxytetrahydrofuran-2-carboxamide, primarily targets the adenosine A2 receptor . This receptor plays a crucial role in many physiological processes, including neurotransmission, inflammation, and immune responses.
Mode of Action
As an agonist of the adenosine A2 receptor , 5’-(N-Cyclopropyl)carboxamidoadenosine binds to this receptor and activates it. This activation triggers a series of intracellular events, leading to the physiological responses associated with the adenosine A2 receptor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5'-(N-Cyclopropyl)carboxamidoadenosine typically involves multiple steps, including the formation of the purine base and the subsequent attachment to the tetrahydrofuran ring. Common reagents used in these reactions include cyclopropylamine, purine derivatives, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the synthesis process and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5'-(N-Cyclopropyl)carboxamidoadenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the amino group of the purine base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, 5'-(N-Cyclopropyl)carboxamidoadenosine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its purine base can mimic natural nucleotides, making it useful in studying DNA and RNA processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may act as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry
In the industrial sector, this compound can be used in the development of new materials and pharmaceuticals. Its unique properties make it a valuable component in various formulations.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Guanosine: Another nucleoside with a purine base, differing in the attached sugar moiety.
Cyclopropylamine derivatives: Compounds with a cyclopropyl group attached to various functional groups.
Uniqueness
5'-(N-Cyclopropyl)carboxamidoadenosine is unique due to its combination of a purine base with a cyclopropyl group and a tetrahydrofuran ring. This structure provides distinct chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
50908-62-8 |
---|---|
Molecular Formula |
C13H16N6O4 |
Molecular Weight |
320.30 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-N-cyclopropyl-3,4-dihydroxyoxolane-2-carboxamide |
InChI |
InChI=1S/C13H16N6O4/c14-10-6-11(16-3-15-10)19(4-17-6)13-8(21)7(20)9(23-13)12(22)18-5-1-2-5/h3-5,7-9,13,20-21H,1-2H2,(H,18,22)(H2,14,15,16)/t7-,8-,9+,13-/m1/s1 |
InChI Key |
MYNRELUCFAQMFC-RVBSWOSCSA-N |
Isomeric SMILES |
C1CC1NC(=O)[C@@H]2[C@@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
SMILES |
C1CC1NC(=O)C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Canonical SMILES |
C1CC1NC(=O)C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Appearance |
Assay:≥95%A crystalline solid |
Pictograms |
Acute Toxic |
solubility |
>48 [ug/mL] (The mean of the results at pH 7.4) |
Synonyms |
5'-(N-cyclopropyl)carboxamidoadenosine CPCA N-cyclopropyl adenosine-5'-carboxamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) interact with its target and what are the downstream effects?
A1: CPCA is a selective agonist of the adenosine A2A receptor subtype [, , , , , , , , , , , , , ]. Upon binding to A2A receptors, CPCA initiates a signaling cascade often involving the activation of adenylate cyclase and subsequent increase in intracellular cyclic AMP (cAMP) levels [, ]. This can lead to various downstream effects depending on the cell type and tissue involved. For instance, in bronchial epithelial cells, CPCA promotes wound healing through A2A receptor activation and downstream PKA activation []. In vascular smooth muscle, CPCA induces vasodilation, potentially through both KATP channel activation and large-conductance Ca2+-activated K+ channel activation [, ].
Q2: Can CPCA influence tissue factor-dependent coagulant activity?
A3: Studies show that CPCA can significantly reduce the increase in tissue factor-dependent coagulant activity induced by polymorphonuclear leukocytes in endothelial cells []. This effect appears to be linked to the inhibition of adhesion between these cell types through an A2A receptor-mediated system.
Q3: Does CPCA have any effect on blood pressure variability (BPV)?
A4: Research in sinoaortic denervated rats suggests that CPCA can decrease BPV, an effect attributed to A2A receptor activation [, ]. Interestingly, this effect on BPV appears to be mediated by ATP-sensitive potassium channels, highlighting the potential interplay between different signaling pathways downstream of A2A receptor activation.
Q4: Does chronic caffeine consumption alter the acute effects of CPCA?
A5: Studies using rats chronically exposed to caffeine showed that chronic caffeine consumption did not alter the acute effects of CPCA on various behavioral measures [, ]. This suggests that tolerance developed to caffeine's effects does not translate to cross-tolerance to the behavioral effects mediated by A2A receptor activation by CPCA.
Q5: What is the role of CPCA in reactive astrogliosis?
A6: Research has shown that microinjection of CPCA into rat cortex can stimulate reactive astrogliosis, mimicking the effects observed with elevated extracellular adenosine following brain injury []. This effect is mediated by A2A receptor activation and suggests a potential role for CPCA in studying astrocyte responses to injury.
Q6: Can CPCA modulate ethanol-induced motor incoordination?
A7: Studies in mice indicate that CPCA, alongside other adenosine agonists, can accentuate ethanol-induced motor incoordination, suggesting a central nervous system mechanism involving adenosine receptors []. While the exact receptor subtypes involved remain to be fully elucidated, these findings highlight the potential for interactions between CPCA and ethanol. Additionally, research in rats suggests a specific role for striatal adenosine A1 and A2 receptors, potentially coupled to Gi proteins, in mediating the effects of CPCA on ethanol-induced motor incoordination [].
Q7: Does CPCA affect chloride secretion in cystic fibrosis airway epithelial cells?
A8: Research using a cystic fibrosis airway epithelial cell line (CFPEo-) demonstrated that CPCA stimulates chloride secretion through A2A receptor activation and a calcium-dependent signaling pathway involving Ca2+/calmodulin-dependent protein kinase []. This finding suggests that the A2A receptor pathway might be a potential target for therapeutic interventions in cystic fibrosis.
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